Ethylbenzene-13C6
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Overview
Description
Ethylbenzene-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking of the compound in complex chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbenzene-13C6 can be synthesized through the alkylation of benzene-13C6 with ethylene. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the continuous feed of benzene-13C6 and ethylene into a reactor with a catalyst bed. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethylbenzene-13C6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form acetophenone-13C6, benzaldehyde-13C6, and benzoic acid-13C6.
Reduction: Reduction reactions can convert this compound to ethylcyclohexane-13C6.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical for reduction reactions.
Substitution: Halogenation often uses chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Acetophenone-13C6, benzaldehyde-13C6, benzoic acid-13C6.
Reduction: Ethylcyclohexane-13C6.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Ethylbenzene-13C6 is widely used in scientific research due to its isotopic labeling:
Chemistry: Used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of ethylbenzene-13C6 involves its interaction with various molecular targets depending on the reaction. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products. The isotopic labeling allows for precise tracking of these interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-13C6: Used as a precursor in the synthesis of ethylbenzene-13C6.
Chlorobenzene-13C6: Another labeled compound used in similar studies.
Styrene-13C6: A derivative of this compound used in polymer production.
Uniqueness
This compound is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining the isotopic label provides valuable insights into reaction mechanisms and molecular interactions .
Properties
Molecular Formula |
C8H10 |
---|---|
Molecular Weight |
112.12 g/mol |
IUPAC Name |
ethyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
YNQLUTRBYVCPMQ-LSYAIDEBSA-N |
Isomeric SMILES |
CC[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
Canonical SMILES |
CCC1=CC=CC=C1 |
Origin of Product |
United States |
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